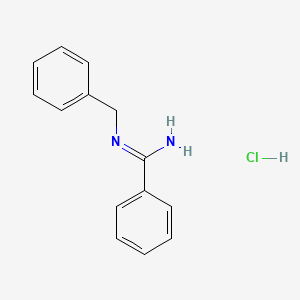
Benzamidine, N-benzyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamidine, N-benzyl-, hydrochloride is an organic compound with the chemical formula C_7H_9ClN_2. It is a white, water-soluble solid that is commonly used in various scientific and industrial applications. The compound is known for its role as a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzamidine, N-benzyl-, hydrochloride can be synthesized through the reaction of benzonitrile with dry hydrogen chloride in the presence of absolute ethyl alcohol. The reaction mixture is cooled, and the hydrogen chloride gas is passed through until the desired product is formed . The reaction conditions typically involve maintaining a low temperature to ensure the stability of the intermediate compounds.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The product is then purified and crystallized to obtain the final compound in a high-purity form .
Análisis De Reacciones Químicas
Types of Reactions
Benzamidine, N-benzyl-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted benzamidine compounds .
Aplicaciones Científicas De Investigación
Benzamidine, N-benzyl-, hydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of benzamidine, N-benzyl-, hydrochloride involves its role as a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases. The compound binds to the active site of these enzymes, preventing them from interacting with their natural substrates. This inhibition is reversible, meaning that the compound can be displaced by the natural substrate or other competitive inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to benzamidine, N-benzyl-, hydrochloride include:
Benzamidine: An organic compound with the formula C_6H_5C(NH)NH_2, which is also a reversible inhibitor of trypsin and serine proteases.
Benzamide: An organic compound with the formula C_7H_7NO, which is the simplest amide derivative of benzoic acid.
Uniqueness
This compound is unique due to its specific structure and its ability to act as a reversible competitive inhibitor of a wide range of proteolytic enzymes. This makes it particularly valuable in both research and industrial applications where enzyme inhibition is required .
Propiedades
Número CAS |
1775-71-9 |
|---|---|
Fórmula molecular |
C14H15ClN2 |
Peso molecular |
246.73 g/mol |
Nombre IUPAC |
N'-benzylbenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C14H14N2.ClH/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12;/h1-10H,11H2,(H2,15,16);1H |
Clave InChI |
XCHIQWJYXUSYIL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN=C(C2=CC=CC=C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-Phenyl-1-[(e)-phenyldiazenyl]naphthalen-2-amine](/img/structure/B14011285.png)
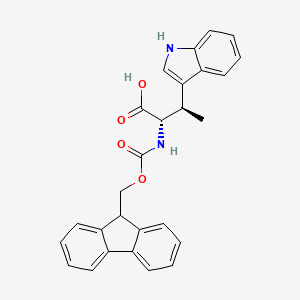
![1-[(3R)-3-[4-amino-3-(2-methyl-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B14011305.png)

![4,4-Bis(4-{[(2-chlorophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14011318.png)
![pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14011331.png)
![6-[(4-Phenyl-1,3-thiazol-2-yl)sulfonyl]quinazoline-2,4-diamine](/img/structure/B14011333.png)
![tert-Butyl (4R)-4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14011338.png)
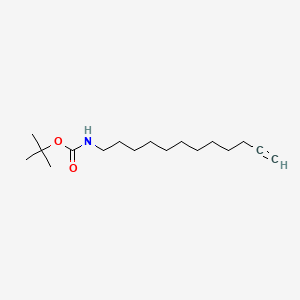
![(R)-5-Benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14011345.png)
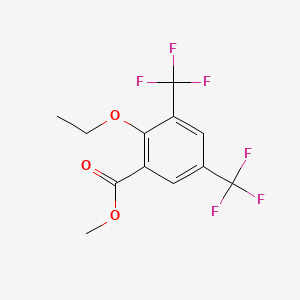
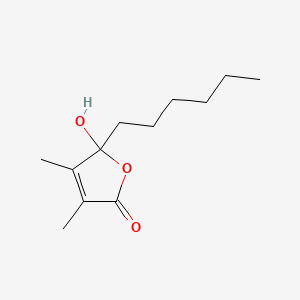
![2-Amino-5-[[1-(carboxymethylamino)-3-[2-(4-hydroxyanilino)-2-oxoethyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14011359.png)
![(3aR,5R,6S,6aR)-5-(2,2-dibromoethenyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B14011360.png)
